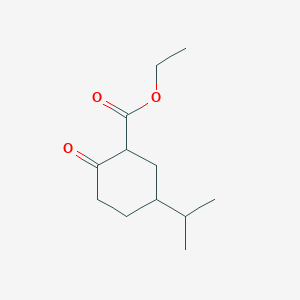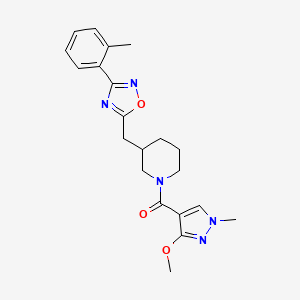![molecular formula C19H14N6O2S2 B2991552 1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1251599-58-2](/img/structure/B2991552.png)
1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone is an intriguing compound that has caught the attention of researchers due to its unique structure and potential applications in various scientific fields. This compound features a complex arrangement of heterocyclic structures, combining oxadiazole, pyrazolo[1,5-d][1,2,4]triazine, and thiophene rings. These structural elements confer unique chemical and biological properties, making it an exciting target for synthetic and analytical chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone typically involves a multi-step process:
Formation of 1,2,4-Oxadiazole Ring: : Start with the condensation of thiosemicarbazide with various acids or esters to form the 1,2,4-oxadiazole ring.
Attachment of Methylthio Group: : Introduce the methylthio group via methylation reactions using methyl iodide or similar reagents.
Coupling to Phenyl Ring: : Couple the methylthio-oxadiazole intermediate to the phenyl ring through a nucleophilic substitution reaction.
Construction of Pyrazolo[1,5-d][1,2,4]triazinone Core: : Cyclize the intermediate to form the pyrazolo[1,5-d][1,2,4]triazinone core, often involving hydrazine derivatives under basic or acidic conditions.
Thienyl Group Addition: : Incorporate the thiophene ring through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
While the exact industrial synthesis might vary, large-scale production would optimize yields, reduce costs, and ensure consistent quality. Key aspects include:
Scalable Reactions: : Utilizing high-yield, reproducible reactions.
Optimization of Conditions: : Adjusting temperature, pressure, and solvent systems for efficiency.
Purification: : Implementing robust purification steps like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone undergoes several reactions:
Oxidation: : Reactive sites include the thioether and pyrazolo[1,5-d][1,2,4]triazinone rings.
Reduction: : Potential reduction of the 1,2,4-oxadiazole ring.
Substitution: : Electrophilic and nucleophilic aromatic substitutions on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, hydrogen peroxide.
Reduction: : Catalytic hydrogenation, lithium aluminum hydride.
Substitution: : Halogenation reagents, nucleophiles like amines and thiols.
Major Products
Reaction products vary based on conditions but can include:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, hydrazines.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
This compound finds applications across multiple domains:
Chemistry: : As a building block for more complex molecules, studying reaction mechanisms.
Biology: : Potential as a molecular probe or biologically active agent.
Medicine: : Exploration in drug development for its pharmacophore features.
Industry: : Application in materials science, particularly in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways Involved: : Modulation of signaling pathways, potentially involving oxidative stress or inflammation pathways in biological contexts.
Comparison with Similar Compounds
Unique Features
This compound stands out due to its complex multi-ring structure, unique electronic properties, and versatile reactivity.
Similar Compounds
1,2,4-Oxadiazole Derivatives: : Similar reactivity in terms of ring formation and substitution reactions.
Pyrazolotriazines: : Shares some pharmacophoric elements.
Thiophene Derivatives: : Comparable electronic properties and reactivity profiles.
That’s your deep dive into this fascinating compound! Is there anything else you want to explore?
Properties
IUPAC Name |
5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2S2/c1-28-13-6-4-12(5-7-13)18-21-17(27-23-18)10-24-19(26)15-9-14(16-3-2-8-29-16)22-25(15)11-20-24/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWNTTGTTDZPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide](/img/structure/B2991471.png)
![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2991475.png)

![3-benzyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991478.png)

![4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2991480.png)

![N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2991485.png)

![1-(Cyclopropylcarbonyl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,3-dimethylindoline](/img/structure/B2991487.png)


